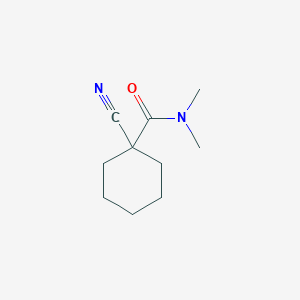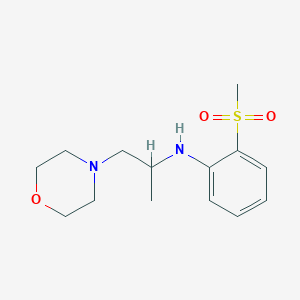![molecular formula C13H18FNO2S B7588211 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.
Mechanism of Action
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine inhibits this compound by binding to the active site of the enzyme. This prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of insulin secretion. By increasing the levels of these hormones, this compound improves glucose homeostasis and reduces insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to improve glycemic control in patients with type 2 diabetes mellitus. This compound increases insulin secretion and reduces glucagon levels, leading to a decrease in blood glucose levels. This compound inhibitors such as this compound have also been found to have beneficial effects on cardiovascular function and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine in lab experiments include its high potency and selectivity for this compound inhibition. This compound has also been shown to have a favorable pharmacokinetic profile, making it suitable for oral administration. However, the limitations of using this compound include its high cost and potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine. One potential area of study is the development of more potent and selective this compound inhibitors that have fewer side effects. Another area of research is the investigation of the effects of this compound inhibition on other physiological processes, such as immune function and bone metabolism. Additionally, the use of this compound in combination with other antidiabetic agents may be explored to improve glycemic control in patients with type 2 diabetes mellitus.
Synthesis Methods
The synthesis of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine involves the reaction of 4-fluorobenzaldehyde with ethyl 3-aminopropionate in the presence of a catalyst. The resulting product is then treated with sulfuric acid to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. This compound inhibitors such as this compound have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. These compounds have also been found to have beneficial effects on cardiovascular function and inflammation.
properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylpropyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMSCIBVONNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)